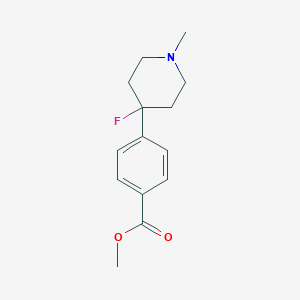

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate

Description

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate (C₁₄H₁₈FNO₂, molecular weight: 251.30) is a fluorinated piperidine-based benzoate ester. Its structure features a benzoic acid methyl ester core substituted at the 4-position with a 4-fluoro-1-methylpiperidin-4-yl group. The piperidine ring is characterized by a fluorine atom and a methyl group at the 4-position, creating a unique spatial and electronic profile. This compound is cataloged as a chemical building block, suggesting its utility in medicinal chemistry for drug discovery, particularly in modulating pharmacokinetic properties like metabolic stability and lipophilicity .

Properties

IUPAC Name |

methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c1-16-9-7-14(15,8-10-16)12-5-3-11(4-6-12)13(17)18-2/h3-6H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKKTYFHEBORQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=C(C=C2)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4-fluorobenzaldehyde with methylamine under reductive amination conditions.

Esterification: The resulting 4-(4-fluoro-1-methylpiperidin-4-yl)benzoic acid is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: 4-(4-fluoro-1-methylpiperidin-4-yl)benzoic acid.

Reduction: 4-(4-fluoro-1-methylpiperidin-4-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological receptors.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially modulating biological pathways related to pain and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Differences and Implications

- Heterocycle Type: The target compound employs a piperidine ring, which is less basic than the piperazine derivatives (e.g., C1, 3a). Piperazine-containing compounds (C1, 3a) enable conjugation with larger aromatic systems (e.g., quinoline in C1), which may enhance π-π stacking interactions in biological targets .

- Substituent Effects: Fluorine in the target compound introduces electronegativity, reducing basicity and increasing metabolic stability compared to non-fluorinated analogs. This contrasts with trifluoromethyl in 3a, which strongly withdraws electrons but adds steric bulk .

Synthetic Accessibility :

Physicochemical Properties

*Estimated using fragment-based methods.

- The target compound’s lower molecular weight and moderate logP suggest favorable bioavailability compared to bulkier analogs like C1.

Biological Activity

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a benzoate moiety linked to a piperidine ring substituted with a fluorine atom and a methyl group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The fluorine substitution enhances binding affinity, potentially modulating pathways related to pain and inflammation . The mechanisms include:

- Receptor Binding : The compound is studied for its interactions with neurotransmitter receptors, which may influence analgesic and anti-inflammatory effects.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in inflammatory processes, contributing to its therapeutic potential .

Analgesic and Anti-inflammatory Properties

This compound has been investigated for its analgesic properties. Studies suggest that compounds with similar structural features exhibit significant inhibition of pain pathways by modulating receptor activity. For instance, the piperidine ring structure is known to enhance interaction with opioid receptors, which are critical targets in pain management .

Antiviral Activity

Recent studies have explored the antiviral properties of piperidine derivatives, including this compound. It has shown potential as an inhibitor of viral entry mechanisms, particularly against enveloped viruses like Ebola and Marburg viruses. The compound's structural characteristics allow it to interfere with viral fusion processes, making it a candidate for further development as an antiviral agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-(4-chloro-1-methylpiperidin-4-yl)benzoate | Chloro | Moderate analgesic effects |

| Methyl 4-(4-bromo-1-methylpiperidin-4-yl)benzoate | Bromo | Antiviral properties against VSV |

| This compound | Fluoro | Strong analgesic and antiviral activity |

Case Studies

- Analgesic Effects in Animal Models : A study demonstrated that the administration of this compound in rodent models resulted in significant pain relief comparable to standard analgesics. The mechanism was linked to modulation of opioid receptors .

- Antiviral Efficacy : In vitro studies indicated that this compound effectively inhibited the entry of Ebola virus pseudovirions into host cells, showcasing its potential as a broad-spectrum antiviral agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.